REACTION_CXSMILES
|
C(NC(C)C)(C)C.C(=O)=O.[CH3:11][C:12](C)=[O:13].C([Li])CCC.CCCCCC.[CH3:26][C:27]1[CH:28]=[CH:29][C:30]([C:33]([OH:35])=[O:34])=[CH:31][CH:32]=1.C1OC1.Cl>O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[OH:13][CH2:12][CH2:11][CH2:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]([OH:35])=[O:34])=[CH:29][CH:28]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
4.63 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
19.4 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.042 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.99 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at -78° for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a chilled
|
Type
|
WAIT
|
Details
|
After strirring at -78° for another 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (3×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined ether extracts were concentrated to 100 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with 0.5N sodium hydroxide solution (2×50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a gum
|
Type
|
CUSTOM
|
Details
|
This was chromatographed on a silica gel (120 g, Baker 60-200 mesh) column
|
Type
|
WASH
|
Details
|
eluting successively with dichloromethane-ethyl acetate (9:1 and 1:1), ethyl acetate and dichloromethane-methanol (9:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCCC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |